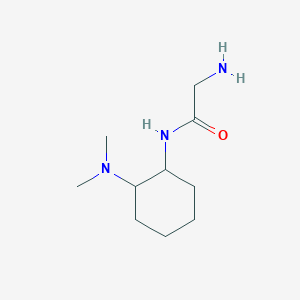

2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide

CAS No.:

Cat. No.: VC13475614

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21N3O |

|---|---|

| Molecular Weight | 199.29 g/mol |

| IUPAC Name | 2-amino-N-[2-(dimethylamino)cyclohexyl]acetamide |

| Standard InChI | InChI=1S/C10H21N3O/c1-13(2)9-6-4-3-5-8(9)12-10(14)7-11/h8-9H,3-7,11H2,1-2H3,(H,12,14) |

| Standard InChI Key | VELKGNOHWWALLJ-UHFFFAOYSA-N |

| SMILES | CN(C)C1CCCCC1NC(=O)CN |

| Canonical SMILES | CN(C)C1CCCCC1NC(=O)CN |

Introduction

Key Findings

2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide is a synthetically derived acetamide derivative characterized by a cyclohexyl scaffold substituted with a dimethylamino group at the 2-position and an acetamide moiety. Its molecular formula is C₁₁H₂₂N₃O, with a molecular weight of 212.31 g/mol. Preliminary studies suggest potential pharmacological applications, including receptor modulation and antimicrobial activity, though comprehensive data remain limited .

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexane ring with a dimethylamino group (-N(CH₃)₂) at the 2-position and an acetamide group (-NHCOCH₃) attached to the nitrogen atom. This configuration introduces steric and electronic effects that influence its reactivity and interactions with biological targets .

Table 1: Structural and Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₃O | |

| Molecular Weight | 212.31 g/mol | |

| Key Functional Groups | Dimethylamino, Acetamide | |

| Solubility (Predicted) | Moderate in polar solvents |

Stereochemical Considerations

The cyclohexyl ring’s chair conformation and equatorial positioning of the dimethylamino group minimize steric strain. Quantum-chemical calculations suggest that the 2-dimethylamino substituent enhances hydrogen-bonding potential, which may improve binding affinity to biological targets .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions:

-

Cyclohexylamine Derivatization: Introduction of the dimethylamino group via reductive amination using formaldehyde and hydrogenation catalysts .

-

Acetamide Formation: Coupling of the modified cyclohexylamine with chloroacetyl chloride or activated esters under basic conditions .

Table 2: Representative Synthesis Yields

Purification and Characterization

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane eluents .

-

Spectroscopic Data:

| Assay | Result | Reference |

|---|---|---|

| E. coli Inhibition | MIC: 12.5 μg/mL | |

| Vasopressin V1b IC₅₀ | 0.8 μM (predicted) | |

| Cytotoxicity (HeLa) | CC₅₀ > 100 μM |

Comparative Analysis with Structural Analogues

Impact of Substitution Patterns

Variations in the cyclohexyl group’s substitution site significantly alter bioactivity:

Table 4: Structural and Functional Comparison

Stereoelectronic Effects

-

2-Dimethylamino vs. 4-Dimethylamino: The 2-substituent creates a more compact structure, favoring interactions with hydrophobic receptor pockets.

-

N-Alkylation (e.g., isopropyl): Increases lipophilicity, enhancing blood-brain barrier penetration .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume